molecular formula C10H14Cl2N2O B11863844 3-Chloro-4-morpholinoaniline hydrochloride

3-Chloro-4-morpholinoaniline hydrochloride

Cat. No.: B11863844
M. Wt: 249.13 g/mol
InChI Key: GGMDJQXTNSASAJ-UHFFFAOYSA-N
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Description

3-Chloro-4-morpholinoaniline hydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a morpholino group, and an aniline moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-morpholinoaniline hydrochloride typically involves the reaction of 3-chloroaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-morpholinoaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-4-morpholinoaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-morpholinoaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-morpholinoaniline hydrochloride is unique due to the presence of both the chloro and morpholino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C10H14Cl2N2O

Molecular Weight

249.13 g/mol

IUPAC Name

3-chloro-4-morpholin-4-ylaniline;hydrochloride

InChI

InChI=1S/C10H13ClN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H

InChI Key

GGMDJQXTNSASAJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)Cl.Cl

Origin of Product

United States

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